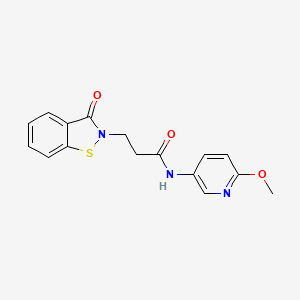
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound that belongs to the class of oxathiines This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a [4+2] cycloaddition reaction between allenoates and dithioesters, catalyzed by nucleophilic amines.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxathiine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acid and phenol.
Wissenschaftliche Forschungsanwendungen
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-oxathiine: A simpler oxathiine derivative with similar structural features.
Carboxin: A fungicide with a related oxathiine structure used in agriculture.
Oxycarboxin: Another fungicide with a similar oxathiine ring, used for controlling rust diseases.
Uniqueness
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H13BrO3S |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
(3-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO3S/c18-13-7-4-8-14(11-13)21-17(19)15-16(22-10-9-20-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChI-Schlüssel |
FPUPHAYJPRLQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(O1)C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12178102.png)

![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-ylmethyl)pentanamide](/img/structure/B12178116.png)

![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12178127.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12178137.png)

![2-[(2-chloro-9H-purin-6-yl)amino]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12178149.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12178151.png)

![1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B12178163.png)


